ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate is a complex organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with acetamide under specific conditions to introduce the acetamido group. The hydroxyl group is then introduced through a hydroxylation reaction, and the ethyl ester is formed via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the acetamido group may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with an amino group instead of an acetamido group.
5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylate: Contains a chloro and hydroxy group, showing different reactivity.
Uniqueness
Ethyl 5-acetamido-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetamido, hydroxy, and ethyl ester groups makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H18N2O3 |
---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
ethyl 5-acetamido-1-hydroxy-2,3-dihydroindene-1-carboximidate |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-13(15)14(18)7-6-10-8-11(16-9(2)17)4-5-12(10)14/h4-5,8,15,18H,3,6-7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
JVVIYFATUBHPJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1(CCC2=C1C=CC(=C2)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.